

# Spectroscopic Profile of Cyclohexyl Crotonate: A Technical Guide

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## Compound of Interest

Compound Name: *Cyclohexyl crotonate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Cyclohexyl crotonate** (Cyclohexyl (E)-but-2-enoate), a key fragrance ingredient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification and characterization in complex mixtures.

## Chemical Structure and Properties

- Chemical Name: Cyclohexyl (E)-but-2-enoate
- Chemical Formula: C<sub>10</sub>H<sub>16</sub>O<sub>2</sub>
- Molecular Weight: 168.23 g/mol
- CAS Number: 31416-78-1
- Appearance: Clear, colorless liquid.[\[1\]](#)

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Cyclohexyl crotonate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

## <sup>1</sup>H NMR Data

The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
6.95	dq	15.45, 6.92	=CH-
5.83	dq	15.45, 1.48	=CH-C=O
4.77-4.88	m	O-CH(cyclohexyl)	
1.87	dd	6.92, 1.48	CH <sub>3</sub>
1.20-1.92	m	Cyclohexyl CH <sub>2</sub>	

Data sourced from a synthetic procedure.

## <sup>13</sup>C NMR Data (Predicted)

The carbon-13 NMR spectrum reveals the carbon framework of the molecule. As experimental data is not readily available, a predicted spectrum based on established chemical shift increments is provided below.

Chemical Shift (ppm)	Assignment
166.0	C=O
145.0	=CH-
123.0	=CH-C=O
72.0	O-CH(cyclohexyl)
31.5	Cyclohexyl C2, C6
25.5	Cyclohexyl C1
23.5	Cyclohexyl C3, C5
18.0	CH <sub>3</sub>

## Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for **Cyclohexyl crotonate** are listed below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
2935, 2860	Strong	C-H stretch (cyclohexyl)
1725	Strong	C=O stretch (ester)
1655	Medium	C=C stretch (alkene)
1250	Strong	C-O stretch (ester)
970	Medium	=C-H bend (trans alkene)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity	Assignment
168	Moderate	$[M]^+$ (Molecular Ion)
83	High	$[C_6H_{11}]^+$ (Cyclohexyl cation)
69	High	$[C_4H_5O]^+$ (Crotonyl cation)
55	Moderate	$[C_4H_7]^+$

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **Cyclohexyl crotonate** (typically 5-25 mg) is prepared in a deuterated solvent (e.g.,  $CDCl_3$ , approximately 0.5-0.7 mL) and transferred to an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: The NMR tube is placed in the spectrometer. For  $^1H$  NMR, the instrument is typically set to a frequency of 300-600 MHz. For  $^{13}C$  NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the spectra.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard (TMS at 0 ppm).

### Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat liquid **Cyclohexyl crotonate** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample. A background spectrum of the clean salt plates is also recorded.

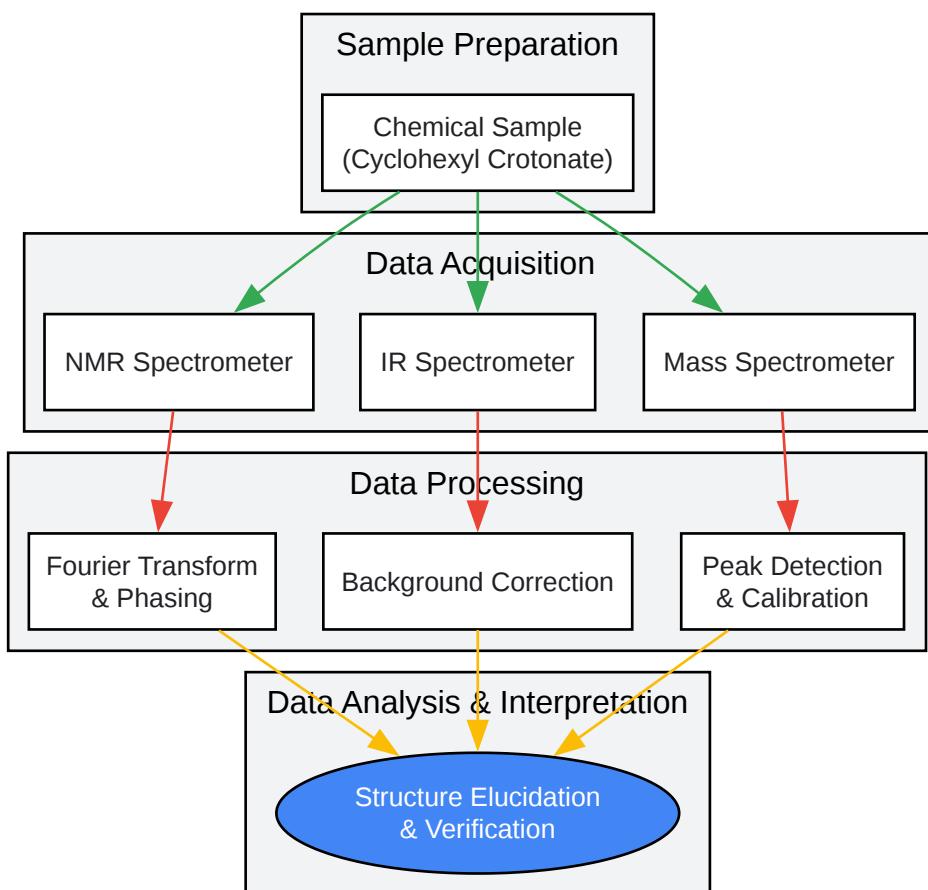
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

### Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **Cyclohexyl crotonate** in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
- Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Cyclohexyl crotonate**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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## References

- 1. [tadimety.com](http://tadimety.com) [tadimety.com]
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